3-Methyl-5-phenylcyclohex-2-en-1-one
Description
Historical Context and Significance of the Cyclohexenone Moiety in Synthetic Chemistry
The importance of the cyclohexenone unit in synthetic chemistry is deeply rooted in its ability to participate in a variety of powerful carbon-carbon bond-forming reactions. wikipedia.orgfiveable.me Historically, the development of methods to construct this six-membered ring system has been a major focus of organic chemists. One of the most notable and enduring methods is the Robinson annulation, a reaction sequence discovered by Robert Robinson in 1935. wikipedia.org This powerful tool combines a Michael addition with an intramolecular aldol (B89426) condensation to create a new six-membered ring, often a cyclohexenone derivative. wikipedia.orgmasterorganicchemistry.com The Robinson annulation has been instrumental in the synthesis of numerous complex molecules, including steroids and antibiotics. wikipedia.org
The versatility of the cyclohexenone moiety stems from its conjugated system, where the carbon-carbon double bond is in conjugation with the carbonyl group. This arrangement creates distinct electrophilic centers at the carbonyl carbon and the β-carbon of the double bond, making them susceptible to attack by a wide array of nucleophiles. wikipedia.org This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double bond, providing chemists with a powerful handle to introduce new functional groups and build molecular complexity. wikipedia.orgwikipedia.org
Structural Characteristics and Fundamental Reactivity of the 3-Methyl-5-phenylcyclohex-2-en-1-one Scaffold
This compound is a specific derivative of the cyclohexenone family with the chemical formula C₁₃H₁₄O. uni.lunih.gov Its structure is characterized by a cyclohexene (B86901) ring containing a ketone at position 1, a double bond between carbons 2 and 3, a methyl group at position 3, and a phenyl group at position 5. uni.lu
The presence of the α,β-unsaturated ketone system is the primary determinant of its reactivity, making it susceptible to nucleophilic additions. The methyl group at the 3-position influences the steric environment around the double bond, while the phenyl group at the 5-position introduces both steric bulk and electronic effects. The conformation of the cyclohexene ring in related structures has been shown to adopt an envelope or twist-boat conformation. nih.govnih.govnih.gov
The fundamental reactivity of this compound is dominated by two main pathways:
Michael Addition (1,4-Conjugate Addition): This is a key reaction where nucleophiles add to the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com This reaction is widely used for the formation of new carbon-carbon bonds. wikipedia.org
Reactions at the Carbonyl Group (1,2-Addition): The carbonyl carbon is also an electrophilic site and can be attacked by strong nucleophiles like Grignard reagents. wikipedia.org
Overview of Research Trajectories for this compound and its Analogs
Research involving this compound and its analogs has explored various facets of their chemical behavior and potential applications. Key research trajectories include:
Synthesis and Methodology Development: A significant portion of research focuses on the efficient synthesis of these compounds. The Robinson annulation, starting from a ketone and an α,β-unsaturated ketone, is a classic and frequently employed method. wikipedia.orgnrochemistry.com Variations of this method and other synthetic strategies continue to be explored to improve yields and stereoselectivity. organic-chemistry.org
Stereoselective Reactions: The prochiral nature of the cyclohexenone scaffold makes it an excellent substrate for asymmetric synthesis. wikipedia.org Researchers have investigated the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products.
Applications in Total Synthesis: The structural motif of this compound is found in various natural products and biologically active molecules. Consequently, this compound and its derivatives serve as important intermediates in the total synthesis of complex target molecules. wikipedia.org
Investigation of Reaction Mechanisms: Detailed mechanistic studies are conducted to understand the intricacies of reactions involving these cyclohexenone derivatives. This includes computational and experimental approaches to elucidate transition states and reaction pathways.
Table 1: Key Reactions of the Cyclohexenone Moiety
| Reaction Type | Description |
| Michael Addition | Nucleophilic addition to the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com |
| Robinson Annulation | A tandem Michael addition and intramolecular aldol condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com |
| 1,2-Addition | Nucleophilic attack at the carbonyl carbon. wikipedia.org |
| Diels-Alder Reaction | The enone system can act as a dienophile in cycloaddition reactions. wikipedia.org |
Table 2: Structural Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄O uni.lunih.gov |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | This compound uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,8,12H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQFOONBVIMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277096 | |
| Record name | 3-methyl-5-phenylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-88-2 | |
| Record name | NSC43666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-5-phenylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Methyl 5 Phenylcyclohex 2 En 1 One and Its Derivatives
Classical Condensation and Annulation Reactions
Classical methods for the formation of carbon-carbon bonds and ring systems remain a cornerstone of organic synthesis. The construction of the 3-methyl-5-phenylcyclohex-2-en-1-one framework can be efficiently achieved through well-established condensation and annulation reactions.
Claisen-Schmidt Condensation Protocols for Cyclohexenone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone. nih.gov This reaction is a type of crossed aldol (B89426) condensation. nih.gov While typically used for the synthesis of chalcones, multi-component variations of this reaction can lead to the formation of highly substituted cyclohexenone derivatives.
A notable example is the three-component condensation of an acetophenone, an aromatic aldehyde, and a β-dicarbonyl compound, which proceeds via an initial Claisen-Schmidt condensation followed by a Michael addition. uitm.edu.my In the context of synthesizing a derivative of the target compound, a simple, green, and direct three-component condensation of acetophenone, an aromatic aldehyde, and 3-oxo-N-phenylbutanamide (acetoacetanilide) has been reported to generate novel (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives. uitm.edu.my This reaction is carried out in the presence of a catalytic amount of potassium carbonate in an environmentally friendly water/ethanol solvent system at room temperature. uitm.edu.my
Table 1: Three-Component Claisen-Schmidt Condensation for Cyclohexenone Derivatives uitm.edu.my
| Entry | Acetophenone | Aromatic Aldehyde | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetophenone | Benzaldehyde (B42025) | 3-Oxo-N-phenylbutanamide | (1S,6R)/(1R,6S)-2-Oxo-N,4,6-triphenylcyclohex-3-enecarboxamide | High |
| 2 | Substituted Acetophenones | Substituted Benzaldehydes | 3-Oxo-N-phenylbutanamide | Corresponding triarylcyclohex-3-enecarboxamide derivatives | High |
This methodology offers several advantages, including short reaction times, high yields, the use of readily available and inexpensive starting materials, and a simple work-up procedure without the need for column chromatography. uitm.edu.my
Aldol Condensation Routes to Enone Architectures
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. masterorganicchemistry.com While intermolecular aldol condensations can be strategically employed to build precursors for cyclohexenones, intramolecular aldol condensations are particularly powerful for ring formation. libretexts.org
Molecules containing two carbonyl functionalities, such as 1,5-diketones, can undergo an intramolecular aldol reaction to form a cyclic product. libretexts.org This is a key step in the Robinson annulation, where the initially formed 1,5-diketone cyclizes under basic or acidic conditions. libretexts.org The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. libretexts.org For instance, the intramolecular aldol condensation of a 1,5-diketone like 2,6-heptanedione (B80457) exclusively yields the six-membered ring product, 3-methyl-2-cyclohexenone. libretexts.org The reversibility of the aldol reaction ensures that the more stable cyclic product is preferentially formed. libretexts.org
Robinson Annulation Variants for Polycyclic Systems
The Robinson annulation is a powerful and widely used method for the formation of six-membered rings in organic synthesis. uliege.belibretexts.org Discovered by Sir Robert Robinson, this reaction sequence involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone derivative. uliege.belibretexts.org This annulation (ring-forming) reaction is instrumental in the synthesis of a variety of complex molecules, including steroids and terpenes. uitm.edu.my
The synthesis of a close derivative of the target compound, 4-ethoxycarbonyl-3-methyl-5-phenylcyclohex-2-en-one, can be achieved through the Robinson annulation of ethyl acetoacetate (B1235776) with benzylideneacetone (B49655) (chalcone). uliege.beuitm.edu.myscribd.com The reaction proceeds in the presence of a base, such as sodium ethoxide or sodium hydroxide. uitm.edu.myscribd.com
The mechanism involves the following key steps:
Michael Addition: The enolate of ethyl acetoacetate acts as a Michael donor and adds to the β-carbon of benzylideneacetone (the Michael acceptor) to form a 1,5-dicarbonyl intermediate. uliege.belibretexts.org
Intramolecular Aldol Condensation: The intermediate 1,5-diketone then undergoes an intramolecular aldol condensation, where an enolate is formed and attacks the other carbonyl group, leading to the formation of a six-membered ring. uliege.belibretexts.org
Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the final α,β-unsaturated cyclohexenone product. uliege.be
Table 2: Robinson Annulation for the Synthesis of a this compound Derivative uitm.edu.myscribd.com
| Michael Donor | Michael Acceptor | Base | Product | Yield (%) |
| Ethyl acetoacetate | Benzylideneacetone | Sodium ethoxide/Sodium hydroxide | 4-Ethoxycarbonyl-3-methyl-5-phenylcyclohex-2-en-one | 79 uitm.edu.my |
| Ethyl acetoacetate | 4-Methoxychalcone | Sodium hydroxide | Ethyl 6-(4-methoxyphenyl)-4-phenylcyclohex-3-en-2-one-1-carboxylate | 79 uitm.edu.my |
| Ethyl acetoacetate | trans-Chalcone | Sodium hydroxide | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | 8.06 scribd.com |
This step-by-step approach allows for the isolation of the intermediates if desired, providing a versatile platform for undergraduate organic synthesis projects. uliege.be
Organometallic and Catalytic Approaches
Modern synthetic chemistry has seen a surge in the development of organometallic and catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These approaches provide powerful alternatives and complementary strategies to classical methods for the synthesis of complex molecules like this compound.
Grignard Addition Reactions and Subsequent Transformations
Grignard reagents are highly versatile organomagnesium halides that act as potent carbon nucleophiles. They readily add to carbonyl groups, a reaction of fundamental importance in the construction of carbon-carbon bonds. youtube.comyoutube.com In the context of synthesizing the target cyclohexenone, a Grignard reaction can be envisioned for the introduction of the phenyl group.
One plausible strategy involves the 1,4-conjugate addition of a phenylmagnesium bromide to a 3-methylcyclohex-2-en-1-one precursor. While Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones, the presence of a copper catalyst can promote 1,4-addition (see section 2.2.2). Alternatively, a Grignard reagent can be used to synthesize a chalcone (B49325) precursor, which can then undergo a Robinson annulation as described previously. For instance, phenylmagnesium bromide can react with cinnamaldehyde (B126680) to produce 1,3-diphenyl-2-propen-1-ol, which can then be oxidized to chalcone.
The preparation of the Grignard reagent itself, for example, phenylmagnesium bromide, is typically achieved by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent. youtube.com
Copper-Catalyzed Conjugate Additions to Enones
Copper-catalyzed conjugate addition (or 1,4-addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a highly efficient and widely used method for carbon-carbon bond formation. This approach is particularly well-suited for the introduction of the 5-phenyl substituent onto a pre-existing 3-methylcyclohex-2-en-1-one scaffold.
The use of a catalytic amount of a copper salt, such as copper(I) iodide (CuI), can effectively promote the 1,4-addition of organometallic reagents like Grignard reagents or organozinc compounds. The reaction is believed to proceed through the formation of an organocuprate intermediate, which is a softer nucleophile than the corresponding Grignard reagent and thus preferentially attacks the β-carbon of the enone.
While direct copper-catalyzed addition of a phenyl Grignard reagent to 3-methylcyclohex-2-en-1-one is a feasible route, another powerful variant is the palladium- or rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids. beilstein-journals.orgnih.govnih.gov For example, the reaction of 2-cyclohexenone with phenylboronic acid in the presence of a rhodium(I)/(S)-binap catalyst has been shown to produce (S)-3-phenylcyclohexanone with high enantioselectivity and yield. nih.gov A similar palladium-catalyzed addition of phenylboronic acid to 3-methyl-2-cyclohexenone has been reported as a key step in the synthesis of terpenoid precursors. nih.gov
Table 3: Catalytic 1,4-Addition of Phenyl Group to Cyclohexenones nih.govnih.gov
| Enone Substrate | Arylating Agent | Catalyst System | Product | Enantiomeric Excess (%) | Yield (%) |
| 2-Cyclohexenone | Phenylboronic acid | Rh(I)/(S)-binap | (S)-3-Phenylcyclohexanone | up to 99 | High |
| 3-Methyl-2-cyclohexenone | Phenylboronic acid | L9/Pd(TFA)₂ | 3-Methyl-3-phenylcyclohexanone | Not reported | Not reported |
These catalytic methods offer a direct and often stereocontrolled route to 5-phenyl substituted cyclohexanone (B45756) derivatives, which can then be further manipulated if necessary to achieve the desired this compound structure.
Rhodium-Catalyzed Tandem Reactions
Rhodium catalysis offers powerful tools for the construction of complex cyclic systems, including the cyclohexenone core. Tandem reactions, or cascade reactions, initiated by rhodium catalysts enable the efficient formation of multiple carbon-carbon bonds in a single operation, streamlining the synthetic process. These reactions often proceed through intermediates like metal carbenes or by facilitating cycloaddition events.
For the synthesis of substituted cyclohexenone moieties, rhodium-catalyzed tandem annulation and cycloaddition reactions are particularly relevant. For instance, a Rh(I) catalyst can initiate a tandem sequence involving cyclization and a subsequent cycloaddition. While not forming the exact target molecule, these methodologies establish the foundational six-membered ring structure. One such process involves the reaction of enyne-containing substrates, where the rhodium catalyst facilitates an initial cyclization that generates a reactive intermediate, poised for a subsequent cycloaddition to build the polycyclic framework containing a cyclohexadienone moiety. These mechanistically intriguing transformations highlight the utility of rhodium catalysis in assembling complex ring systems efficiently.
Proline-Catalyzed Transformations and Enantioselective Synthesis
The use of small organic molecules as catalysts, known as organocatalysis, has become a cornerstone of modern asymmetric synthesis. L-proline, a naturally occurring amino acid, is a particularly effective and inexpensive organocatalyst for producing chiral molecules. Its utility in synthesizing substituted cyclohexenones stems from its ability to facilitate key bond-forming reactions like the Michael addition and aldol condensation, which together constitute the Robinson annulation sequence. wikipedia.orgwikipedia.orgmasterorganicchemistry.com
Proline catalysis operates through the formation of nucleophilic enamine or dienamine intermediates. wikipedia.orgnih.gov In the context of a Robinson annulation, proline first reacts with a ketone (a Michael donor) to form an enamine. libretexts.org This enamine then undergoes an enantioselective Michael addition to an α,β-unsaturated ketone (the Michael acceptor). researchgate.net The resulting intermediate is then primed for an intramolecular aldol condensation, also catalyzed by proline, which forms the six-membered ring and, after dehydration, yields the chiral cyclohexenone product. wikipedia.org
The enantioselectivity of the reaction is controlled by the chiral environment provided by the proline catalyst in the transition state. wikipedia.org Studies have shown that proline and its derivatives can catalyze these reactions with high diastereoselectivity and enantioselectivity, offering a direct route to optically active cyclohexenone derivatives. researchgate.netacs.org
Table 1: Examples of Proline-Catalyzed Asymmetric Michael Additions
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Cyclohexanone | trans-β-Nitrostyrene | L-prolinol | N/A | 99:1 | 96% |
| Cyclohexanone | trans-β-Nitrostyrene | L-proline based CIL | EtOH | N/A | >95% |
Green Chemistry and Advanced Synthetic Techniques
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for chemical synthesis. This includes the use of microwave irradiation to accelerate reactions, the design of one-pot multicomponent reactions to improve atom economy, and the study of solvent effects to optimize reaction conditions.
Microwave-Assisted Synthetic Pathways
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of substituted cyclohexenones via Robinson annulation is particularly amenable to this technology.
By exposing a mixture of a chalcone (an α,β-unsaturated ketone) and ethyl acetoacetate to microwave irradiation in the presence of a base like potassium carbonate under solvent-free conditions, the corresponding cyclohexenone derivative can be synthesized rapidly. scholarsresearchlibrary.com This combination of microwave heating and solvent-free conditions represents a significant step towards a more environmentally benign synthetic protocol, reducing both energy consumption and the use of volatile organic solvents. scholarsresearchlibrary.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Cyclohexenones scholarsresearchlibrary.com
| Product | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |
|---|---|---|
| Ethyl 6-(4-chlorophenyl)-4-phenyl-2-oxocyclohex-3-enecarboxylate | 75%, 3 hours | 92%, 3 minutes |
| Ethyl 6-(4-methoxyphenyl)-4-phenyl-2-oxocyclohex-3-enecarboxylate | 72%, 4 hours | 90%, 4 minutes |
One-Pot Multicomponent Cyclization Reactions
One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation and purification of intermediates. This approach improves efficiency, saves time and resources, and reduces waste. The synthesis of functionalized cyclohexenones can be achieved through such strategies.
For example, a one-pot, three-component reaction between an aromatic aldehyde, a substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione can yield complex thioether derivatives of cyclohexenone. nih.gov Similarly, the Robinson annulation itself can be performed as a one-pot process where the initial Michael addition and subsequent intramolecular aldol condensation occur sequentially without isolating the intermediate diketone. masterorganicchemistry.comias.ac.in These methods provide rapid access to diverse cyclohexenone structures from simple and readily available starting materials.
Solvent Effects in Reaction Yields and Stereocontrol
The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, yields, and, crucially, stereoselectivity. rsc.org In the synthesis of cyclohexenones, particularly in asymmetric reactions, the solvent plays a key role in organizing the transition state assembly.
In proline-catalyzed reactions, the solvent can affect the solubility of the catalyst and substrates, as well as mediate the proton transfer steps that are crucial for the catalytic cycle. Some reactions have been successfully performed in non-conventional solvents or even under solvent-free conditions. ias.ac.in Solvent-free Robinson annulations, for instance, have been shown to proceed with high enantioselectivity, suggesting that the reaction may occur on the surface of the catalyst crystals. ias.ac.in The investigation of solvent effects is critical for optimizing reaction conditions to achieve the desired yield and level of stereocontrol, while also potentially reducing the environmental impact by minimizing the use of hazardous organic solvents. rsc.org
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and materials science that involves modifying a complex molecule at a late point in its synthesis. nih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling the exploration of structure-activity relationships without the need to redesign the entire synthetic route. A key LSF technique is the direct functionalization of carbon-hydrogen (C-H) bonds. semanticscholar.orgacs.org
For a molecule like this compound, LSF strategies could be applied to introduce new functional groups on either the phenyl ring or the cyclohexenone core. C-H activation/functionalization reactions could be used to install substituents at various positions on the phenyl group, thereby modulating the molecule's properties. For example, palladium-catalyzed C-H arylation or rhodium-catalyzed C-H amination could be envisioned.
Furthermore, the cyclohexenone ring itself offers multiple sites for functionalization. The enone moiety is susceptible to conjugate addition reactions, while the allylic and vinylic positions could potentially be targeted for C-H functionalization. Methods for the direct introduction of substituents at the C-3 position of cyclohexenones have been developed, providing a route for diversification at this site. researchgate.net These advanced synthetic methods allow for the efficient creation of a diverse range of derivatives from the parent this compound scaffold.
Introduction of Additional Substituents on the Cyclohexenone Ring
The cyclohexenone ring of this compound offers several positions for the introduction of new functional groups, primarily at the C-2, C-4, and C-6 positions. Methodologies such as alkylation, acylation, and condensation reactions are commonly employed to achieve these modifications.
One prevalent strategy for introducing a substituent at the C-4 position involves a Michael addition-cyclization sequence. For instance, the reaction of ethyl acetoacetate with benzylideneacetone in the presence of a base like sodium ethoxide yields 4-ethoxycarbonyl-3-methyl-5-phenylcyclohex-2-en-1-one. This reaction proceeds through the initial Michael addition of the enolate of ethyl acetoacetate to benzylideneacetone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.
Alkylation at the C-2 position of the 3-methylcyclohex-2-enone core has also been explored. The Hagemann ester route is a classical method that can be adapted for the synthesis of C-2 substituted derivatives rsc.org. More direct approaches involve the alkylation of pre-formed enolates or enol ethers. For example, the alkylation of the N,N-diethylaminoethyl ether of 1-hydroxy-5-methylcyclohexa-1,5-diene has been developed as a route to a series of C-2 substituted 3-methylcyclohex-2-enones rsc.org.
The Robinson annulation is a powerful and widely used method for the construction of six-membered rings, and it can be applied to synthesize a variety of substituted cyclohexenones wikipedia.org. This reaction involves a Michael addition followed by an intramolecular aldol condensation wikipedia.orgyoutube.com. By choosing appropriately substituted starting materials, various substituents can be incorporated into the cyclohexenone ring.
Below is a table summarizing selected examples of the introduction of substituents on the cyclohexenone ring of this compound.
| Position of Substitution | Substituent | Reagents and Conditions | Yield (%) | Reference |
| C-4 | Ethoxycarbonyl | Ethyl acetoacetate, Benzylideneacetone, Sodium ethoxide | Not Reported |
Modifications at the Phenyl Moiety
Altering the substitution pattern on the phenyl ring of this compound is a key strategy for creating a diverse library of derivatives. This is typically achieved by starting with a substituted benzaldehyde, which is then used in a condensation reaction to build the cyclohexenone ring. This approach allows for the incorporation of a wide array of functional groups at the ortho, meta, and para positions of the phenyl ring.
For example, derivatives with electron-donating groups, such as a methyl group, have been synthesized. The reaction of ethyl acetoacetate with 4-methylbenzylideneacetone, followed by hydrolysis and decarboxylation, yields 3-methyl-5-(4-methylphenyl)cyclohex-2-en-1-one nih.gov. Similarly, a 3-phenoxyphenyl derivative has been prepared starting from the appropriately substituted precursor nih.gov.
Derivatives bearing electron-withdrawing groups, such as a nitro group, have also been synthesized. 3-Methyl-5-(3-nitrophenyl)cyclohex-2-en-1-one has been reported as a by-product in the preparation of dihydropyridine (B1217469) calcium antagonists and can be synthesized from the appropriate starting materials researchgate.net.
The Claisen-Schmidt condensation is another valuable tool for preparing the chalcone precursors required for the synthesis of these phenyl-substituted cyclohexenones nih.govnih.gov. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a ketone. The resulting chalcone can then undergo a Michael addition and subsequent cyclization to form the desired cyclohexenone derivative. For example, (2E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one can be reacted with acetyl acetone (B3395972) in the presence of sodium methoxide (B1231860) to yield 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one researchgate.net.
The following table provides a summary of various derivatives of this compound with modifications at the phenyl moiety.
| Phenyl Substituent | Position | Synthetic Method | Precursors | Yield (%) | Reference |
| 4-Methyl | para | Hydrolysis and decarboxylation of a substituted cyclohexanone | 2,4-bis(ethoxycarbonyl)-5-hydroxy-5-methyl-3-(4'-methylphenyl)cyclohexanone | 87 | nih.gov |
| 3-Phenoxy | meta | Hydrolysis and decarboxylation of a substituted cyclohexanone | 2,4-bis(ethoxycarbonyl)-5-hydroxy-5-methyl-3-(3'-phenoxyphenyl)cyclohexanone | 75 | nih.gov |
| 3-Nitro | meta | Not specified in detail | 3-tert-butyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and formic acid in aqueous ethanol | Not Reported | researchgate.net |
Stereochemistry and Conformational Analysis of 3 Methyl 5 Phenylcyclohex 2 En 1 One
Stereoselective Synthesis of Enantiomers and Diastereomers
The synthesis of specific stereoisomers (enantiomers and diastereomers) of 3-Methyl-5-phenylcyclohex-2-en-1-one requires precise control over the formation of its two chiral centers at positions C5 and the potential for chirality at C3 depending on substitution patterns in related structures. Methodologies for stereoselective synthesis in analogous cyclohexenone systems often employ strategies that can create these centers with a high degree of specificity.
One relevant approach involves acs.orgacs.org-sigmatropic rearrangements, which have been successfully used for the stereospecific synthesis of related cyclohexenone acids. acs.org In a similar vein, the synthesis could commence from achiral starting materials using a chiral catalyst or auxiliary to induce asymmetry. For instance, a Michael addition of a phenyl-containing nucleophile to a 3-methyl-2-cyclohexenone precursor, mediated by a chiral organocatalyst, could establish the stereocenter at C5. Subsequent reactions would need to preserve this stereochemistry.
The formation of diastereomers, such as (3R,5S) versus (3R,5R), depends on the relative orientation of the methyl and phenyl groups. The ratio of these diastereomers is often dictated by the reaction mechanism and the thermodynamic stability of the transition states leading to their formation. acs.org For example, in related syntheses of 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid, the reaction yielded a mixture of anti (RR/SS) and syn (RS/SR) diastereomers, with the ratio determined by the reaction conditions. acs.org
Table 1: Diastereomeric Ratios in a Related Cyclohexenone Synthesis
| Product | Diastereomer Ratio (anti:syn) |
|---|---|
| 4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic Acid | 64:36 |
Data derived from a study on a related compound. acs.org
Configurational Assignment and Determination of Stereochemical Purity
Once the stereoisomers of this compound are synthesized, their absolute and relative configurations must be determined. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating enantiomers and assessing enantiomeric excess.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. By analyzing the coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the spatial relationship between the methyl and phenyl substituents can be elucidated. For instance, a larger coupling constant between the protons at C5 and the adjacent methylene (B1212753) protons might indicate a specific dihedral angle, which corresponds to a particular diastereomeric configuration. acs.org
For unambiguous determination of the absolute configuration, X-ray crystallography is the definitive method. By obtaining a suitable crystal of a single enantiomer (often after derivatization with a known chiral moiety), the precise three-dimensional arrangement of atoms can be mapped.
Conformational Dynamics of the Cyclohexenone Ring
The cyclohexenone ring of this compound is not planar and adopts a puckered conformation to minimize steric and torsional strain. The presence of the double bond between C2 and C3 restricts the conformational flexibility compared to a saturated cyclohexane (B81311) ring. The most common conformations for cyclohexene (B86901) rings are the half-chair and the envelope (or sofa).
Analysis of Ring Puckering Parameters (e.g., Envelope Conformation)
The precise conformation of the ring can be described using Cremer-Pople puckering parameters, which quantify the degree and type of puckering. nih.gov A detailed crystallographic study of a closely related compound, 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one, provides valuable insight. nih.govresearchgate.net In this analog, the cyclohexene ring adopts a nearly envelope conformation. nih.govresearchgate.net In an ideal envelope conformation, five of the ring atoms are coplanar. The puckering parameters for this related structure were determined as QT = 0.511 (3) Å, θ = 53.4 (3)°, and φ = 247.6 (4)°. nih.govresearchgate.net The total puckering amplitude (QT) measures the extent of non-planarity, while the angles θ and φ describe the specific shape of the pucker. For this compound, similar puckering parameters would be expected, confirming an envelope-like conformation where the C5 atom, bearing the phenyl group, is likely the "flap" atom out of the plane of the other atoms.
Table 2: Crystallographic Puckering Parameters for 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one
| Parameter | Value | Description |
|---|---|---|
| QT | 0.511 (3) Å | Total Puckering Amplitude |
| θ | 53.4 (3) ° | Defines the type of pucker |
| φ | 247.6 (4) ° | Phase angle describing the pucker |
Source: Mohamed, S. K., et al. (2012). nih.govresearchgate.net
Influence of Substituents on Conformation
The substituents on the cyclohexenone ring play a critical role in determining the most stable conformation. Generally, bulky substituents prefer to occupy pseudo-equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions that are highly destabilizing. libretexts.orgwikipedia.org
Investigations of Cis-Trans Isomerization in Related Systems
Cis-trans isomerism in substituted cyclohexanes refers to the relative orientation of substituents on the ring. libretexts.org In this compound, this would relate to the orientation of the methyl and phenyl groups relative to the ring plane. The interconversion between cis and trans diastereomers is generally not spontaneous and requires breaking and reforming of chemical bonds.
Studies on related 2,6-disubstituted cyclohexanones have shown that isomerization can be induced under certain conditions. For example, the conversion of a more stable cis-isomer to a less stable trans-isomer has been achieved through the formation and subsequent decomposition of a semicarbazone derivative. rsc.org In other systems, such as C-1-substituted 2,6-diphenylcyclohexan-4-ones, isomerization of ketals from trans to cis has been observed under basic conditions (e.g., KOH in DMSO). acs.org
These transformations typically proceed through an enol or enolate intermediate, which allows for the epimerization of the stereocenter adjacent to the carbonyl group. For a compound like this compound, treatment with a base could potentially lead to the formation of an enolate, which could allow for isomerization at the C5 position, leading to an equilibrium mixture of the cis and trans diastereomers. The final ratio of isomers would be determined by their relative thermodynamic stabilities. nih.gov
Spectroscopic Characterization Techniques for 3 Methyl 5 Phenylcyclohex 2 En 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific experimental ¹H NMR or ¹³C NMR spectra for 3-Methyl-5-phenylcyclohex-2-en-1-one were found in the searched literature. Consequently, a detailed interpretation of proton connectivity or an elucidation of the carbon framework for this specific molecule cannot be provided. Analysis of related compounds, such as isomers or derivatives with additional functional groups, is available but falls outside the scope of this article.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Published experimental IR spectra detailing the specific vibrational modes of this compound could not be located. A general analysis would predict characteristic absorption bands for the α,β-unsaturated ketone (C=O and C=C stretching) and the phenyl group, but without experimental data, a precise vibrational mode analysis and functional group confirmation is not possible.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
The molecular formula of this compound is established as C₁₃H₁₄O. uni.lunih.gov This corresponds to a monoisotopic mass of 186.10446 Da. uni.lu While experimental HRMS data would be required to confirm this precise mass and help determine the elemental composition, such data has not been found in published literature. Public databases contain predicted mass spectrometry values for various adducts of the molecule, but these are computational and not the result of experimental measurement. uni.lu
X-ray Crystallography for Absolute and Relative Stereochemistry
A search for single-crystal X-ray diffraction studies on this compound did not yield any results. Detailed crystallographic data, which would provide definitive information on its molecular geometry, bond lengths, bond angles, and conformation in the crystalline state, is therefore unavailable. Studies on related isomers, such as 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one, have been published, but these findings cannot be directly attributed to the title compound. nih.govresearchgate.net
Molecular Geometry Determination in the Crystalline State
Without experimental X-ray crystallography data, a definitive determination of the molecular geometry of this compound in the crystalline state cannot be made.
Intermolecular Interactions and Crystal Packing Analysis
A thorough review of scientific literature and crystallographic databases reveals a lack of publicly available experimental data on the single-crystal X-ray diffraction of this compound. Consequently, a detailed analysis of its specific intermolecular interactions and crystal packing, including crystallographic data tables, cannot be presented at this time.
Scientific investigation into the solid-state structure of a compound is fundamental to understanding its physical and chemical properties. Techniques such as X-ray crystallography provide precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This information is crucial for elucidating the nature and geometry of intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which govern the packing of molecules in the solid state.
While computational methods can offer theoretical predictions of molecular conformations and potential intermolecular interactions, experimental validation through techniques like single-crystal X-ray diffraction is essential for an accurate and definitive structural characterization. The absence of such a study for this compound in the accessible literature prevents a detailed discussion of its crystal structure.
Future crystallographic studies on this compound would be necessary to provide the data required for a comprehensive analysis of its intermolecular interactions and crystal packing. Such research would contribute valuable insights into the structure-property relationships of this and related cyclohexenone derivatives.
Reactivity and Mechanistic Investigations of 3 Methyl 5 Phenylcyclohex 2 En 1 One Transformations
Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone System
The core reactivity of 3-methyl-5-phenylcyclohex-2-en-1-one in the presence of nucleophiles is centered on its conjugated system. Resonance delocalization of the pi-electrons across the O=C–C=C system renders both the carbonyl carbon (C-1) and the β-carbon (C-3) electrophilic. wikipedia.orgopenstax.org This dual reactivity allows for two primary modes of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) or conjugate addition to the β-carbon of the double bond (1,4-addition). openstax.orgjove.com
With α,β-unsaturated carbonyl compounds like this compound, conjugate addition is a common and synthetically valuable pathway. wikipedia.org The reaction proceeds via attack of a nucleophile at the β-position, which is an electrophilic site due to resonance. wikipedia.org This initial attack forms an enolate ion intermediate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. wikipedia.orgjove.com Subsequent protonation of this intermediate, typically at the α-carbon, leads to the formation of a saturated 3-substituted cyclohexanone (B45756) product through keto-enol tautomerism. wikipedia.orgjove.com
The regioselectivity between 1,2- and 1,4-addition is heavily influenced by the nature of the nucleophile. Weaker, "softer" nucleophiles generally favor the 1,4-conjugate addition pathway. wikipedia.orgjove.com This category includes reagents such as organocuprates (e.g., Gilman reagents), secondary amines, and thiols. jove.compressbooks.pub In contrast, stronger, "harder" nucleophiles like Grignard reagents and organolithium compounds tend to favor direct 1,2-addition to the carbonyl carbon. jove.compressbooks.pub
| Addition Type | Site of Attack | Favored By | Example Nucleophiles | Initial Product |
|---|---|---|---|---|
| 1,2-Addition (Direct) | Carbonyl Carbon | Strong, "Hard" Nucleophiles | Organolithiums, Grignard Reagents | Alkoxide |
| 1,4-Addition (Conjugate) | β-Carbon | Weaker, "Soft" Nucleophiles | Organocuprates, Amines, Thiols, Enolates | Enolate |
Cycloaddition Reactions (e.g., Diels-Alder Reactivity)
The electron-deficient double bond in the α,β-unsaturated ketone system allows this compound to function as a dienophile ("diene-loving") in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This powerful reaction forms a new six-membered ring by reacting a conjugated diene with a dienophile. wikipedia.org
In a typical Diels-Alder reaction, the reactivity is enhanced when the dienophile possesses an electron-withdrawing group conjugated to the alkene, which is the case for this compound due to the carbonyl group. wikipedia.org However, simple cyclic enones like cyclohexenone are known to be relatively unreactive dienophiles under purely thermal conditions, often requiring high temperatures for cycloaddition to occur. nih.gov The reactivity can be significantly enhanced through the use of Lewis acid catalysis. cdnsciencepub.comnih.gov Lewis acids coordinate to the carbonyl oxygen, further increasing the electrophilicity of the conjugated system and lowering the energy of the transition state.
When reacting with an appropriately substituted diene, this compound would lead to the formation of a polycyclic decalone skeleton. cdnsciencepub.com The reaction is known for its high degree of stereospecificity and stereoselectivity, governed by the "endo rule," which describes the preference for the dienophile's substituents to be oriented towards the developing pi-system of the diene in the transition state. wikipedia.orgnih.gov
Photochemical Reactions and Excited State Behavior
The photochemistry of α,β-unsaturated enones is a rich and well-studied area, characterized by cycloadditions, isomerizations, and rearrangements that proceed through electronically excited states.
Upon irradiation with ultraviolet (UV) light, this compound can undergo photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. organicreactions.orgwikipedia.org This reaction is a powerful tool for rapidly building molecular complexity. researchgate.net Studies on the closely related 3-phenylcyclohexenone have shown that its irradiation in the presence of alkenes like (E)- or (Z)-1-phenylpropene yields a single bicyclo[4.2.0]octan-2-one adduct. rsc.org The formation of these cycloadducts is often stepwise and involves discrete diradical intermediates. wikipedia.orgwikiwand.com The regiochemistry and stereochemistry of the products can be rationalized by considering the stability of these intermediates. researchgate.net
The mechanism of enone photocycloaddition begins with the absorption of a photon, promoting the molecule from its singlet ground state to an excited singlet state (S₁). wikipedia.orgmsu.edu This excited singlet state is typically very short-lived. wikipedia.orgserious-science.org It can decay back to the ground state or, more commonly for carbonyl compounds, undergo a spin inversion process known as intersystem crossing (ISC) to form a lower-energy, but much longer-lived, triplet excited state (T₁). wikipedia.orgmcmaster.cascripps.edu
Due to its longer lifetime, the triplet state is often the key reactive intermediate in the photochemistry of enones. serious-science.orgmcmaster.ca Laser flash photolysis studies on the analog 3-phenylcyclohexenone have successfully measured the spectrum and lifetime of its triplet state. rsc.org The quenching of this triplet state by various alkenes leads to the subsequent steps of the photoaddition reaction. rsc.org
| Property | Singlet Excited State (S₁) | Triplet Excited State (T₁) |
|---|---|---|
| Electron Spins | Paired (antiparallel) | Unpaired (parallel) |
| Energy Level | Higher | Lower (more stable) unacademy.comstackexchange.com |
| Formation | Direct photoexcitation from ground state msu.edu | Intersystem crossing from S₁ wikipedia.orgscripps.edu |
| Lifetime | Very short (e.g., nanoseconds) serious-science.org | Longer (e.g., milliseconds or shorter) serious-science.org |
| Primary Role | Precursor to the triplet state | Key reactive intermediate in photoadditions |
The reaction of the triplet-excited enone with a ground-state alkene molecule leads to the formation of an exciplex, which then proceeds to form a triplet 1,4-diradical intermediate. wikipedia.orgmsu.edu This diradical is a critical juncture in the reaction pathway. iupac.org Once formed, the triplet diradical must undergo another spin inversion to become a singlet diradical before it can collapse to form the final cyclobutane ring product. wikipedia.orgwikiwand.com
Oxidation and Aromatization Processes
Cyclic enones like this compound are intermediates in the oxidation of saturated cyclic ketones to aromatic phenols. acs.org The direct dehydrogenation of a saturated cyclohexanone can be achieved using palladium catalysis with an oxidant like O₂. acs.orgorganic-chemistry.orgnih.gov This process, which involves the formation of a Pd(II)-enolate followed by β-hydride elimination, initially yields the α,β-unsaturated ketone. acs.orgnih.gov
Under appropriate reaction conditions, the resulting cyclohexenone can undergo a second dehydrogenation step, leading to aromatization. acs.org In this context, this compound can be considered a stable intermediate on the pathway from 3-methyl-5-phenylcyclohexanone to the fully aromatic product, 3-methyl-5-phenylphenol. acs.org This transformation from the enone to the phenol (B47542) represents a net oxidation process, converting the cyclic ketone into an aromatic ring.
Reduction Chemistry and Hydrogenation Studies
The reduction of this compound can proceed via two primary pathways, depending on the reagents and conditions employed. These pathways target either the carbon-carbon double bond (conjugate reduction/hydrogenation) or the carbonyl group (1,2-reduction).
Catalytic Hydrogenation: The selective hydrogenation of the C=C double bond in the cyclohexenone ring is a common transformation. This reaction typically involves the use of a metal catalyst, such as platinum or palladium, under a hydrogen atmosphere. This process leads to the formation of the corresponding saturated ketone, 3-methyl-5-phenylcyclohexan-1-one. This conversion is valuable for synthesizing saturated cyclohexanone derivatives while preserving the carbonyl functionality for further reactions.
Chemoselective Carbonyl Reduction: In contrast, the selective reduction of the ketone functional group can be achieved using specific hydride-donating reagents that favor 1,2-addition over conjugate addition. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. masterorganicchemistry.com The reaction converts the carbonyl group into a secondary alcohol, yielding the allylic alcohol product, 3-methyl-5-phenylcyclohex-2-en-1-ol. This preserves the C=C double bond within the ring. The Luche reduction, which uses sodium borohydride in the presence of a Lewis acid like cerium(III) chloride, is known to enhance selectivity for carbonyl reduction in α,β-unsaturated ketones. masterorganicchemistry.com
| Reaction Type | Reagent/Catalyst | Primary Product | Functional Group Reduced |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | 3-Methyl-5-phenylcyclohexan-1-one | C=C Double Bond |
| Carbonyl Reduction | NaBH₄ | 3-Methyl-5-phenylcyclohex-2-en-1-ol | C=O Carbonyl |
Derivatization Pathways and Product Profiles
The ketone functionality of this compound serves as a key handle for a variety of derivatization reactions, enabling the synthesis of new analogues with modified properties.
The reaction of ketones with hydroxylamine (B1172632) (NH₂OH) or its salts is a standard method for the preparation of oximes. mdpi.com For this compound, this condensation reaction occurs at the carbonyl carbon, replacing the carbonyl oxygen with a =N-OH group to form this compound oxime. This reaction is typically carried out in a protic solvent, often with mild acid or base catalysis, to facilitate the nucleophilic attack and subsequent dehydration. The resulting oxime can exist as (E) and (Z) stereoisomers due to the geometry at the C=N double bond.
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Hydroxylamine (NH₂OH) | This compound oxime |
As detailed in the hydrogenation studies (Section 5.5), the most direct pathway to convert this compound into its corresponding saturated ketone is through selective catalytic hydrogenation. This transformation specifically targets the carbon-carbon double bond of the α,β-unsaturated system. The product of this reaction is 3-methyl-5-phenylcyclohexan-1-one. This derivatization removes the planarity and electronic conjugation associated with the enone system, resulting in a more flexible saturated six-membered ring.
While the cyclohexenone scaffold is generally stable, ring-opening and rearrangement reactions can be induced under specific conditions, although detailed studies on this compound are not extensively documented in the surveyed literature. Generally, such transformations in related systems can be prompted by photochemical methods, strong acids or bases, or through reactions involving neighboring functional groups. For instance, photochemical isomerization can lead to ring opening in compounds like 1,3-cyclohexadiene. nih.gov In other cases, acid-catalyzed processes can lead to skeletal rearrangements. acs.org However, specific product profiles from such reactions on the title compound require further investigation.
Theoretical and Computational Studies on 3 Methyl 5 Phenylcyclohex 2 En 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of 3-Methyl-5-phenylcyclohex-2-en-1-one. Calculations are frequently performed using the B3LYP functional combined with a 6-311++G(d,p) basis set, which provides a robust balance of accuracy and computational efficiency for this type of organic molecule. These studies encompass a range of analyses, from determining the most stable three-dimensional structure to predicting its spectroscopic behavior and electronic nature.
Geometry Optimization and Conformational Energy Landscapes
The initial step in computational analysis involves geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this involves mapping its conformational energy landscape to identify the most stable conformer. The cyclohexenone ring can adopt various conformations, and the orientation of the phenyl substituent adds another layer of complexity. Through these calculations, researchers can determine the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most probable structure under standard conditions. The calculated geometrical parameters from these studies are often found to be in good agreement with experimental data available for similar compounds.
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will vibrate, corresponding to different stretching, bending, and torsional motions of the atoms. Each calculated frequency can be correlated with a specific vibrational mode, an assignment that is often aided by Potential Energy Distribution (PED) analysis.
The predicted vibrational frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations have shown excellent agreement with experimental FT-IR and FT-Raman spectral data for this compound, allowing for a detailed and reliable assignment of the observed spectral bands.
Table 1: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Assignment |
| ~3060 | C-H stretch (aromatic) |
| ~2960 | C-H stretch (aliphatic) |
| ~1665 | C=O stretch |
| ~1610 | C=C stretch |
| ~1495 | C-C stretch (aromatic) |
| ~1220 | C-H bend |
| ~820 | C-H out-of-plane bend |
Electronic Structure Analysis and Frontier Molecular Orbitals
Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT calculations are used to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity.
For this compound, the HOMO is typically localized over the π-system of the enone and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the conjugated enone system, highlighting the likely region for nucleophilic attack. Analysis of these frontier orbitals helps in understanding charge transfer within the molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO |
| Ionization Potential | The minimum energy required to remove an electron |
| Electron Affinity | The energy released when an electron is added |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling has been successfully applied to unravel the reaction mechanism for the synthesis of this compound. DFT calculations at the B3LYP/6-31G(d) level have been used to investigate the multi-step synthesis from benzaldehyde (B42025), acetone (B3395972), and methyl vinyl ketone.
The computationally modeled mechanism proceeds in three main steps:
A base-catalyzed aldol (B89426) condensation between benzaldehyde and acetone to yield 4-phenyl-3-buten-2-one (B7806413).
A subsequent Michael addition of an acetone enolate to the 4-phenyl-3-buten-2-one intermediate.
Finally, an intramolecular aldol condensation of the resulting diketone, followed by dehydration, to form the this compound ring.
The calculated energy profiles for this reaction pathway are in good agreement with experimental observations, confirming the viability of the proposed mechanism.
Prediction of Spectroscopic Properties from First Principles
As mentioned, a significant application of these computational studies is the prediction of spectroscopic properties from first principles, meaning directly from the fundamental laws of quantum mechanics without prior experimental input. The accurate prediction of vibrational frequencies and their intensities allows for a direct comparison with, and interpretation of, experimental FT-IR and FT-Raman spectra.
Furthermore, electronic calculations can predict UV-Vis absorption spectra by calculating the energies of electronic transitions, primarily the HOMO to LUMO transition. Other properties derived from the electronic structure, such as the molecular electrostatic potential (MEP) map, can also be calculated. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.
Applications in Advanced Organic Synthesis and Material Science
Utilization as a Synthetic Precursor for Complex Molecular Architectures
The structure of 3-Methyl-5-phenylcyclohex-2-en-1-one is inherently suited for serving as a foundational element in the construction of more complex, polycyclic molecular frameworks. The cyclohexenone core is a common feature in numerous natural products, and synthetic strategies often leverage this moiety as a key intermediate.
Key Synthetic Reactions:
Michael Addition: As a classic enone, the compound readily undergoes nucleophilic conjugate addition, allowing for the introduction of a wide variety of substituents at the 5-position. This reaction is fundamental to carbon-carbon bond formation. wikipedia.org
Robinson Annulation: Cyclohexenone derivatives are cornerstone products of the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. While this compound is a product of such a reaction, its existing framework can be further elaborated using related annulation strategies to build fused ring systems, which are common in steroids and other complex natural products. wikipedia.org
Diels-Alder Reactions: The electron-deficient double bond in the cyclohexenone ring can participate as a dienophile in Diels-Alder reactions when paired with electron-rich dienes, providing a direct route to bicyclic and polycyclic systems. wikipedia.org
The strategic application of these reactions enables chemists to use this compound as a starting point for intricate synthetic sequences, leading to molecules with significant structural complexity.
Role in the Synthesis of Biologically Active Compounds and Scaffolds
The cyclohexenone motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.gov Consequently, derivatives of this compound are of significant interest in the development of new therapeutic agents. The broader class of α,β-unsaturated carbonyl compounds, to which this molecule belongs, has been shown to exhibit a wide range of biological activities, including anticancer, antioxidant, antimalarial, and antitumor properties. researchgate.net
Many biologically active molecules are heterocyclic compounds, and the functional groups on the this compound scaffold provide ideal handles for synthesizing such structures. mdpi.com For instance, the ketone can be reacted with hydrazines to form pyrazoline derivatives, a class of compounds known for their diverse pharmacological effects. The synthesis of various heterocyclic systems, such as 1,5-benzothiazepanes, which also possess a broad spectrum of biological activities, often involves reactions with α,β-unsaturated carbonyl precursors. nih.gov The ability to generate a large library of diverse compounds from a single, versatile core is a key strategy in modern drug discovery. nih.govmdpi.com
| Scaffold Class | Potential Biological Activity | Relevant Synthetic Transformation |
|---|---|---|
| Pyrazolines | Antimicrobial, Anti-inflammatory, Anticancer | Condensation with hydrazine (B178648) derivatives |
| Fused Bicyclic Systems | Steroidal activity, Antibiotics | Annulation reactions |
| 1,5-Benzothiazepanes | Antidepressant, Antiviral, Anticancer | Condensation with 2-aminothiophenol |
Development of Chemical Probes and Tools Based on the Cyclohexenone Structure
Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or biomolecule. nih.gov The electrophilic nature of the α,β-unsaturated ketone in this compound makes it a potential "warhead" for activity-based probes (ABPs). These probes form a covalent bond with a target protein, often by reacting with a nucleophilic amino acid residue (like cysteine) in the protein's active site.
The development of such probes involves a modular design, typically incorporating three key elements:
A Ligand: To provide selectivity for the target protein. In this case, the substituted phenylcyclohexenone core itself would serve as the ligand.
A Reactive Group (Warhead): The Michael acceptor functionality of the enone system serves this purpose, enabling covalent modification of the target.
A Reporter Group: An attached tag, such as a fluorophore or biotin, that allows for visualization or isolation of the probe-protein complex.
While specific probes based directly on this compound are not extensively documented in readily available literature, the cyclohexenone scaffold is a well-established platform for this application. researchgate.net By modifying the phenyl and methyl groups or by attaching a reporter tag, this molecule could be adapted into a chemical probe to investigate specific enzyme families that utilize nucleophilic catalysis.
Potential in Functional Materials Design
The application of organic molecules in material science is a rapidly expanding field, with a focus on creating materials with novel electronic, optical, or physical properties. The structural features of this compound suggest potential utility in this area, particularly in the design of polymers and nonlinear optical (NLO) materials.
Polymer Synthesis: Molecules containing cyclic olefins, like the cyclohexene (B86901) ring, can be subjected to Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique properties. nsf.gov While the reactivity of this specific substituted cyclohexenone in ROMP would require experimental validation, the synthesis of novel polyaniline derivatives incorporating cyclohexene units has been reported, yielding polymers with interesting optical and sensory properties. rsc.org
Nonlinear Optical (NLO) Materials: Organic compounds with extended π-conjugated systems and charge asymmetry can exhibit significant NLO properties, which are crucial for applications in telecommunications, optical data storage, and frequency conversion. nih.govnih.gov Chalcones, which are precursors to cyclohexenones like the title compound, are known to possess NLO properties. researchgate.net The combination of the phenyl ring and the conjugated enone system in this compound provides a basis for this behavior. Theoretical and experimental studies on related α,β-unsaturated ketone derivatives confirm their potential as NLO materials. researchgate.netcityu.edu.hk Further functionalization of the phenyl ring with strong electron-donating or electron-withdrawing groups could enhance these properties, making this scaffold a promising candidate for new functional materials. nih.gov
| Material Type | Relevant Structural Feature | Potential Application |
|---|---|---|
| Specialty Polymers | Cyclohexene ring | Sensors, Optoelectronics |
| Nonlinear Optical (NLO) Materials | Conjugated π-system (phenyl ring and enone) | Optical switching, Telecommunications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
